molecular formula C7H8N4 B1290760 4-Amino-2-ethylpyrimidine-5-carbonitrile CAS No. 76574-45-3

4-Amino-2-ethylpyrimidine-5-carbonitrile

Cat. No.: B1290760
CAS No.: 76574-45-3
M. Wt: 148.17 g/mol
InChI Key: IICZPRJRQVCUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-ethylpyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

4-Amino-2-ethylpyrimidine-5-carbonitrile derivatives have been synthesized and studied for their antibacterial activity. One study demonstrated a novel synthesis approach using magnetic nano Fe3O4 particles as a catalyst, producing derivatives that showed promising antibacterial properties (Rostamizadeh et al., 2013).

Synthesis and Bioassay Studies

Another application involves the synthesis of substituted-N-(5-cyanopyrimidin-4yl)benzamides from 4-Aminopyrimidine-5-carbonitrile. These derivatives were evaluated for their anti-microbial and anti-oxidant activities, indicating their potential use in pharmaceuticals (Lavanya et al., 2010).

Novel Synthetic Methods

The compound has been used in innovative synthetic methods. For example, a three-component synthesis of certain pyrimidine derivatives was performed, showcasing an efficient method for producing a variety of chemical compounds (Ranjbar‐Karimi et al., 2010).

Microwave-Assisted Synthesis

A microwave-assisted synthesis method was developed for creating novel Schiff base congeners of pyrimidine nuclei. This approach highlights the compound's role in creating neurodegenerative, anti-microbial, and anti-cancer pharmacological agents (Karati et al., 2022).

Development of Scalable Syntheses

The development of scalable syntheses for 4-Amino-5-aminomethyl-2-methylpyrimidine, an intermediate for Vitamin B1, utilized 4-amino-2-methylpyrimidine-5-carbonitrile, showcasing the compound's importance in vitamin synthesis (Zhao et al., 2012).

Photovoltaic Properties

Research has also explored the photovoltaic properties of certain pyrimidine derivatives. This study investigates the potential of these compounds in the fabrication of organic-inorganic photodiode devices, indicating its application in renewable energy technologies (Zeyada et al., 2016).

Antimicrobial Activity Screening

A study synthesized and screened various derivatives of the compound for antimicrobial activity. This research provides insights into the potential use of these derivatives in combating microbial infections (Bhat et al., 2021).

Synthesis of Antitubercular Agents

The compound was used in the synthesis of fluoro-rich pyrimidine-5-carbonitriles as antitubercular agents against the Mycobacterium tuberculosis H37Rv receptor. This application highlights its role in addressing public health challenges like tuberculosis (Kapadiya et al., 2022).

Biochemical Analysis

Biochemical Properties

4-Amino-2-ethylpyrimidine-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to act as an ATP mimicking tyrosine kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR). This interaction inhibits the phosphorylation of EGFR, thereby affecting downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound has shown moderate antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by inhibiting key signaling pathways, such as the EGFR pathway, which is crucial for cell growth and division. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Furthermore, this compound has been shown to upregulate the expression of caspase-3, a critical enzyme in the execution phase of apoptosis, thereby promoting programmed cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the ATP-binding site of EGFR. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. The compound’s structure allows it to fit into the ATP-binding pocket, thereby blocking ATP from binding and activating the receptor . This inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . These findings highlight the importance of determining the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its therapeutic potential. Additionally, this compound has been shown to affect metabolic flux and alter metabolite levels in treated cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the ATP-binding pocket of EGFR . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on EGFR . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effective interaction with target biomolecules .

Properties

IUPAC Name

4-amino-2-ethylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICZPRJRQVCUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632418
Record name 4-Amino-2-ethylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76574-45-3
Record name 4-Amino-2-ethylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-ethylpyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-2-ethylpyrimidine-5-carbonitrile
Reactant of Route 3
4-Amino-2-ethylpyrimidine-5-carbonitrile
Reactant of Route 4
4-Amino-2-ethylpyrimidine-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Amino-2-ethylpyrimidine-5-carbonitrile
Reactant of Route 6
4-Amino-2-ethylpyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.